

A Technical Guide to the Spectral Properties of Remazol Brilliant Blue R

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Compound of Interest		
Compound Name:	Remazol marine blue	
Cat. No.:	B13409264	Get Quote

Introduction

Remazol Brilliant Blue R (RBBR), also known as Reactive Blue 19, is a synthetic anthraquinone dye widely utilized in the textile industry and various biotechnological applications.[1] Its chemical structure, characterized by an anthraquinone core, renders it highly colored and stable. Understanding the spectral properties of RBBR is crucial for its application in dyeing processes, as a model compound in wastewater treatment studies, and in biochemical assays. This technical guide provides an in-depth analysis of the spectral characteristics of RBBR, detailed experimental protocols for its analysis, and visualizations of its chemical structure and analytical workflows.

Physicochemical Properties

Property	- Value	Reference
Chemical Formula	C22H16N2Na2O11S3	[2]
Molecular Weight	626.54 g/mol	[2]
Appearance	Dark blue crystalline powder	[3]
CAS Number	2580-78-1	[3][2]

I. UV-Visible Absorption Properties



RBBR exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its brilliant blue color. The primary absorption peak is attributed to the $\pi \to \pi^*$ electronic transitions within the conjugated anthraquinone chromophore.

Absorption Maxima (λmax)

The maximum absorption wavelength (λmax) of RBBR is consistently reported in the visible range, although the exact value can vary slightly depending on the solvent and pH of the solution.

Wavelength (λmax)	Conditions	Reference
~590 nm	Not specified	[4]
595 nm	pH 7.0	[5]
594 nm	Not specified	[6]
600 nm	pH 6.8	[7]

In addition to the main visible peak, RBBR also shows absorbance in the UV region, with a reported peak at 231 nm.[8]

Molar Absorption Coefficient (ε)

The molar absorption coefficient (also known as the extinction coefficient) of RBBR has been reported with significant variability in the literature, with values ranging from 5,000 to 10,000 M⁻¹cm⁻¹ for wavelengths around 590 nm.[4] This variation may be attributed to differences in experimental conditions, such as solvent purity, pH, and the presence of interfering substances.

II. Factors Influencing Spectral Properties Effect of pH

The pH of the aqueous solution significantly influences the absorption spectrum of RBBR. The removal efficiency of RBBR via adsorption is highly pH-dependent, with optimal removal often observed at acidic pH values, around pH 2.[9][10] This is due to the protonation of functional groups on the adsorbent surface, leading to stronger electrostatic interactions with the anionic dye molecules.[9] Conversely, enzymatic decolorization of RBBR can be effective over a wider



pH range, from 5 to 8.5.[11] The degradation of RBBR through photocatalysis is also influenced by pH, with optimal degradation often observed at acidic pH 5.[12]

Solvatochromism

While detailed studies on the solvatochromism of RBBR are not extensively available in the provided search results, the phenomenon of solvatochromism describes the shift in the spectral absorption or emission bands of a solute in response to a change in the polarity of the solvent.

[13] Given the polar nature of the sulfonate groups in RBBR, it is expected that its spectral properties would be influenced by the polarity of the solvent system.

III. Fluorescence Properties

Information regarding the fluorescence properties of Remazol Brilliant Blue R is not extensively detailed in the provided search results. Fluorescence spectroscopy is a technique that analyzes the fluorescence emitted from a sample after it has been excited by a beam of light, typically UV light.[14][15] The process involves the excitation of electrons to a higher energy state, followed by the emission of a photon as the electron returns to the ground state.[14] The resulting emission spectrum is often a mirror image of the excitation spectrum.[15]

IV. Experimental Protocols Preparation of RBBR Stock Solution

A standard stock solution of RBBR can be prepared by dissolving a known mass of the dye powder in deionized water or a suitable buffer to achieve a desired concentration. For example, a 10 mg/L solution can be prepared for UV-Vis spectral analysis.[16]

UV-Visible Spectrophotometry

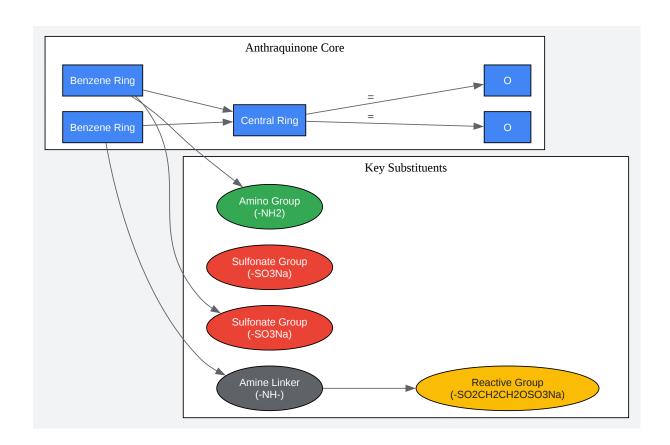
- Instrumentation: A double-beam UV-Vis spectrophotometer is typically used for spectral analysis.
- Procedure:
 - Calibrate the spectrophotometer using a blank solution (the solvent used to dissolve the RBBR).

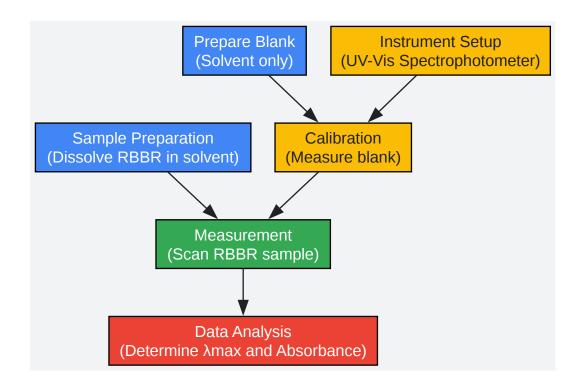


- Fill a quartz cuvette with the RBBR solution of known concentration.
- Scan the absorbance of the solution over a desired wavelength range (e.g., 200-800 nm).
- \circ The wavelength at which the maximum absorbance is recorded is the λ max.
- Quantitative Analysis: The concentration of an unknown RBBR solution can be determined using the Beer-Lambert law (A = ϵ bc), where A is the absorbance, ϵ is the molar absorption coefficient, b is the path length of the cuvette, and c is the concentration.

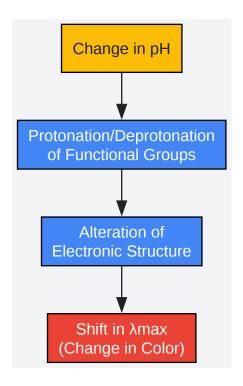
V. Visualizations











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